molecular formula C12H13N3OS2 B12329526 Thiazolo[4,5-d]pyrimidin-7(6h)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo-

Thiazolo[4,5-d]pyrimidin-7(6h)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo-

Cat. No.: B12329526
M. Wt: 279.4 g/mol
InChI Key: AKXMYPMLSOEWMV-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyrimidin-7(6H)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- is a heterocyclic compound that belongs to the thiazole and pyrimidine family. This compound is known for its diverse biological and medicinal properties, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[4,5-d]pyrimidin-7(6H)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- typically involves the reaction of hydrazonoyl halides with appropriate precursors. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-d]pyrimidin-7(6H)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the thiazole or pyrimidine rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Thiazolo[4,5-d]pyrimidin-7(6H)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Thiazolo[4,5-d]pyrimidin-7(6H)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, which contributes to its anticancer activity . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-d]pyrimidin-7(6H)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo- is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit topoisomerase I sets it apart from other similar compounds, making it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C12H13N3OS2

Molecular Weight

279.4 g/mol

IUPAC Name

5-methyl-3-phenyl-2-sulfanylidene-4,5,6,7a-tetrahydro-3aH-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C12H13N3OS2/c1-7-13-10-9(11(16)14-7)18-12(17)15(10)8-5-3-2-4-6-8/h2-7,9-10,13H,1H3,(H,14,16)

InChI Key

AKXMYPMLSOEWMV-UHFFFAOYSA-N

Canonical SMILES

CC1NC2C(C(=O)N1)SC(=S)N2C3=CC=CC=C3

Origin of Product

United States

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